molecular formula C21H26N2O4S B2604240 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1021074-10-1

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2604240
CAS No.: 1021074-10-1
M. Wt: 402.51
InChI Key: AWAKJXLVISRFDR-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the acetamide formation, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(benzenesulfonyl)piperidin-4-yl]acetamide
  • N-[(2-methoxyphenyl)methyl]-2-piperidinylacetamide
  • Benzimidazole derivatives

Uniqueness

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both benzenesulfonyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-20-13-6-5-9-17(20)16-22-21(24)15-18-10-7-8-14-23(18)28(25,26)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKJXLVISRFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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